

# Spectroscopic Profile of 4-[Bis(2-chloroethyl)amino]benzaldehyde: A Technical Guide

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## Compound of Interest

**Compound Name:** 4-[Bis(2-chloroethyl)amino]benzaldehyde

**Cat. No.:** B074123

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **4-[Bis(2-chloroethyl)amino]benzaldehyde**, a molecule of interest in medicinal chemistry and organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for its identification, characterization, and application in research and development.

## Core Spectroscopic Data

The following sections present the key spectroscopic data for **4-[Bis(2-chloroethyl)amino]benzaldehyde**, organized for clarity and ease of reference.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise experimental NMR data for **4-[Bis(2-chloroethyl)amino]benzaldehyde** is not readily available in the public domain. However, based on established principles of NMR spectroscopy and analysis of similar structures, a predicted set of  $^1\text{H}$  and  $^{13}\text{C}$  NMR data is provided below. These predictions are intended to guide researchers in the preliminary identification of the compound.

Table 1: Predicted  $^1\text{H}$  NMR Data for **4-[Bis(2-chloroethyl)amino]benzaldehyde**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~9.8	s	1H	Aldehyde proton (-CHO)
~7.7	d	2H	Aromatic protons ortho to -CHO
~6.7	d	2H	Aromatic protons meta to -CHO
~3.8	t	4H	Methylene protons (-N-CH <sub>2</sub> -)
~3.7	t	4H	Methylene protons (-CH <sub>2</sub> -Cl)

Table 2: Predicted <sup>13</sup>C NMR Data for **4-[Bis(2-chloroethyl)amino]benzaldehyde**

Chemical Shift ( $\delta$ ) ppm	Assignment
~190	Aldehyde carbon (-CHO)
~152	Aromatic carbon attached to Nitrogen
~132	Aromatic carbons ortho to -CHO
~129	Aromatic carbon attached to -CHO
~111	Aromatic carbons meta to -CHO
~52	Methylene carbons (-N-CH <sub>2</sub> -)
~40	Methylene carbons (-CH <sub>2</sub> -Cl)

## Infrared (IR) Spectroscopy

The infrared spectrum of **4-[Bis(2-chloroethyl)amino]benzaldehyde** exhibits characteristic absorption bands corresponding to its functional groups. The data presented here is sourced from the NIST/EPA Gas-Phase Infrared Database[1].

Table 3: Key IR Absorption Bands for **4-[Bis(2-chloroethyl)amino]benzaldehyde**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2920	Strong	C-H stretch (aliphatic)
~2850	Strong	C-H stretch (aliphatic)
~1680	Strong	C=O stretch (aldehyde)
~1600	Medium	C=C stretch (aromatic)
~1520	Medium	N-O stretch (nitro-like, potential impurity or degradation)
~1340	Medium	C-N stretch
~750	Strong	C-Cl stretch

## Mass Spectrometry (MS)

The electron ionization mass spectrum of **4-[Bis(2-chloroethyl)amino]benzaldehyde** provides crucial information about its molecular weight and fragmentation pattern. The data is sourced from the NIST Mass Spectrometry Data Center[2].

Table 4: Major Peaks in the Mass Spectrum of **4-[Bis(2-chloroethyl)amino]benzaldehyde**

m/z	Relative Intensity (%)	Assignment
245	~30	[M] <sup>+</sup> (Molecular ion)
210	~100	[M - Cl] <sup>+</sup>
196	~40	[M - CH <sub>2</sub> Cl] <sup>+</sup>
148	~60	[M - 2(CH <sub>2</sub> Cl)] <sup>+</sup>
120	~25	[C <sub>7</sub> H <sub>6</sub> NO] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are intended as a guide and may require optimization based on the specific instrumentation and sample purity.

## NMR Spectroscopy

- Sample Preparation:
  - Weigh approximately 10-20 mg of **4-[Bis(2-chloroethyl)amino]benzaldehyde**.
  - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ) in a clean, dry NMR tube.
  - Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
  - Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.
- Data Acquisition:
  - Record the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
  - For  $^1\text{H}$  NMR, acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio.
  - For  $^{13}\text{C}$  NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans will be required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- Data Processing:
  - Process the raw data using appropriate NMR software.
  - Apply Fourier transformation, phase correction, and baseline correction.
  - Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

- Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.
- Identify the multiplicity (singlet, doublet, triplet, etc.) of the signals in the  $^1\text{H}$  NMR spectrum.

## Infrared (IR) Spectroscopy (Solid Sample)

- Sample Preparation (Thin Film Method):
  - Dissolve a small amount of **4-[Bis(2-chloroethyl)amino]benzaldehyde** in a volatile organic solvent (e.g., dichloromethane or acetone).
  - Apply a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).
  - Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
- Data Acquisition:
  - Place the salt plate in the sample holder of an FTIR spectrometer.
  - Record the spectrum over the desired range (typically 4000-400  $\text{cm}^{-1}$ ).
  - Collect a background spectrum of the clean, empty salt plate to subtract from the sample spectrum.
- Data Analysis:
  - Identify the wavenumbers of the major absorption bands.
  - Correlate the observed bands with the characteristic vibrational frequencies of the functional groups present in the molecule.

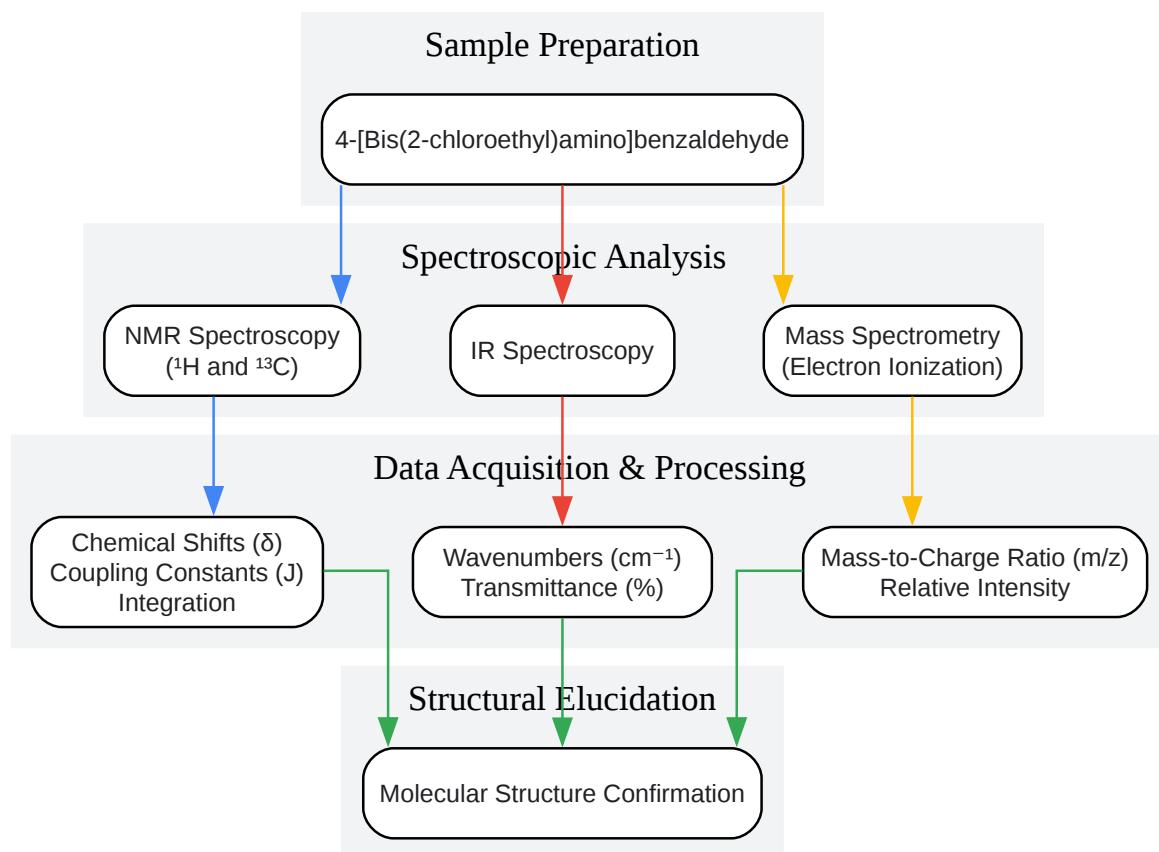
## Mass Spectrometry (Electron Ionization)

- Sample Introduction:
  - Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

- Gently heat the probe to volatilize the sample into the ion source.
- Ionization and Analysis:
  - Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation (Electron Ionization).
  - Separate the resulting ions based on their mass-to-charge ratio ( $m/z$ ) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Data Interpretation:
  - Identify the peak corresponding to the molecular ion ( $[M]^+$ ) to determine the molecular weight of the compound.
  - Analyze the fragmentation pattern to gain structural information. The major fragment ions can be correlated with the loss of specific neutral fragments from the molecular ion.

## Visualizing the Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **4-[Bis(2-chloroethyl)amino]benzaldehyde**.



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Caption: Workflow for the spectroscopic analysis of **4-[Bis(2-chloroethyl)amino]benzaldehyde**.

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## References

- 1. JDXview Homepage [homepage.univie.ac.at]
- 2. Client Challenge [pypi.org]

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